4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-19(20(26-29-14)16-5-3-2-4-6-16)21(27)17-11-18(24-13-17)22(28)25-12-15-7-9-23-10-8-15/h2-11,13,24H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJZHHIQSEJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CNC(=C3)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 439109-64-5, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C22H18N4O3 and a molecular weight of 386.41 g/mol. Its structure features a pyrrole ring, an isoxazole moiety, and a pyridine substituent which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O3 |
| Molecular Weight | 386.41 g/mol |
| CAS Number | 439109-64-5 |
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) . The mechanism involves modulation of signaling pathways that regulate cytokine production.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies utilizing the broth microdilution method revealed its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship suggests that the isoxazole and pyrrole components are critical for its antibacterial efficacy.
Antiproliferative Effects
In addition to anti-inflammatory and antimicrobial activities, this compound exhibits antiproliferative effects on cancer cell lines. A study showed that it inhibited PBMC proliferation induced by anti-CD3 antibodies, with varying degrees of inhibition depending on concentration . The strongest inhibition was observed at higher concentrations.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Cytokine Inhibition : It modulates intracellular signaling pathways, leading to decreased production of inflammatory cytokines.
- Bacterial Inhibition : The compound disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial properties.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving LPS-stimulated PBMCs, treatment with the compound resulted in a significant reduction in IL-6 and TNF-α levels compared to untreated controls. The strongest effect was noted at concentrations above 50 µg/mL, indicating a dose-dependent response .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial effectiveness against various strains using the microdilution method. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL for certain strains, highlighting its potential as a therapeutic agent against resistant bacterial infections .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrole and isoxazole compounds exhibit significant anticancer properties. Specifically, compounds similar to 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide have been synthesized and tested for their ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the inhibition of key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway .
2. Enzyme Inhibition
This compound has been identified as a potential inhibitor of human carbonic anhydrases (hCAs), which are enzymes implicated in numerous physiological processes and disease states. Inhibitors targeting the hCA isoforms have therapeutic implications for conditions like glaucoma and certain types of cancer. The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrrole ring can significantly improve inhibitory potency against hCA isoforms, making this compound a candidate for further development as a therapeutic agent .
Biochemical Research Applications
1. Targeting Signaling Pathways
The compound's ability to modulate important cellular signaling pathways makes it a valuable tool in biochemical research. For example, it has been shown to interfere with the Wnt/β-catenin signaling pathway, which is critical in embryonic development and cancer biology. This modulation can lead to apoptosis in resistant cancer cell lines, indicating its potential use in overcoming drug resistance in cancer therapies .
2. Antiviral Research
There is emerging interest in exploring the antiviral properties of compounds similar to this compound. Patent literature suggests that derivatives may be utilized as subunit antigens related to viral diseases, providing a basis for vaccine development or therapeutic interventions against viral infections .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Pyridinylmethyl vs. 2-Pyridinylmethyl
A closely related analog, 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide (CAS 439109-65-6), differs only in the pyridine substitution position. Both compounds share identical molecular weight (386.41) and formula but exhibit distinct physicochemical properties due to the pyridine nitrogen’s position. The 4-pyridinylmethyl isomer may exhibit stronger π-π stacking in hydrophobic environments, while the 2-pyridinylmethyl variant could have altered hydrogen-bonding capacity .
Pyrazole-Based Carboxamides
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1 receptors) demonstrates high cannabinoid receptor antagonism. Key structural differences include:
- Replacement of the isoxazole ring with a dichlorophenyl-substituted pyrazole.
- Increased molecular weight (C₂₃H₁₇Cl₃N₄O, ~522.8 g/mol) due to halogenation.
- Enhanced receptor affinity attributed to bulky electron-withdrawing substituents (Cl), which improve hydrophobic interactions .
Isoxazole Derivatives with Varied Substituents
Compounds like 3-methyl-4-(1-methylethyl)-2-(1-pyrrolidinylcarbonyl)-5(2H)-isoxazolone (CAS 706803-99-8) highlight the role of isoxazole modifications.
Thiazole and Morpholine-Containing Analogs
5-isopentyl-2-({[1-methyl-4-({4-[(E)-2-(2-quinolinyl)ethenyl]benzoyl}amino)-1H-pyrrol-2-yl]carbonyl}amino)-N-[2-(4-morpholinyl)ethyl]-1,3-thiazole-4-carboxamide () incorporates a thiazole ring and morpholine group. Unlike the target compound, this analog’s extended conjugated system (quinolinyl ethenyl) may enhance fluorescence properties or π-π interactions in biological targets. The morpholine moiety improves water solubility, a feature absent in the 4-pyridinylmethyl-substituted compound .
Data Table: Structural and Functional Comparison
Key Research Findings and Inferences
- Substituent Position Matters : The 4-pyridinylmethyl group in the target compound may offer superior binding in certain receptors compared to its 2-pyridinylmethyl isomer due to spatial orientation .
- Halogenation Enhances Potency : Chlorinated phenyl groups in pyrazole analogs (e.g., ) significantly boost receptor affinity, suggesting that halogen introduction could be a viable strategy for optimizing the target compound’s activity .
- Isoxazole vs. Pyrazole : The isoxazole ring in the target compound may confer greater oxidative stability compared to pyrazole-based analogs, which are prone to metabolic degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Isoxazole ring formation : Reacting 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride with a pyrrole precursor.
Coupling reactions : Amide bond formation between the isoxazole-pyrrole intermediate and 4-(aminomethyl)pyridine.
Key techniques include refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen, monitored by TLC or HPLC. Characterization uses -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents (DMSO, ethanol, buffers) via saturation shake-flask method, analyzed by UV-Vis spectroscopy.
- Stability : Conduct accelerated stability studies (pH 1–10, 25–60°C) over 72 hours, using HPLC to monitor degradation. For solid-state stability, use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to detect polymorphic changes .
Advanced Research Questions
Q. What molecular docking strategies are used to predict the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with structural homology to targets of related isoxazole/pyrrole hybrids (e.g., COX-2, EGFR).
- Docking software : Use AutoDock Vina or Schrödinger Suite, with force fields (e.g., OPLS-AA) optimized for ligand flexibility.
- Validation : Compare docking scores (binding energy ≤ −8 kcal/mol) with experimental IC values from enzyme inhibition assays. Cross-validate with MM-GBSA free energy calculations .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Synthesize derivatives with substituent variations on the isoxazole (e.g., electron-withdrawing groups at C3) and pyridine (e.g., halogenation at C4’).
- Biological testing : Evaluate cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based assays), and selectivity (kinase profiling).
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity. SAR trends from analogous compounds (e.g., pyrazole-carboxamides in ) guide prioritization .
Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. selectivity) be reconciled?
- Methodological Answer :
- Dose-response profiling : Perform IC determinations across multiple cell lines (e.g., cancer vs. normal) to identify therapeutic windows.
- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions.
- Mechanistic studies : Combine transcriptomics (RNA-seq) and pathway analysis (KEGG/GO) to elucidate secondary targets .
Q. What experimental design principles apply to optimizing reaction yields in complex syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 3 factorial) to test variables (temperature, catalyst loading, solvent ratio).
- Flow chemistry : Use microreactors for exothermic steps (e.g., diazomethane synthesis in ) to enhance safety and reproducibility.
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
